N-Desmethyltramadol is derived from tramadol, which is classified under the phenylpiperidine class of opioids. Its chemical structure can be described as 1-(3-methoxyphenyl)-2-(dimethylamino)cyclohexanol, with the molecular formula . This compound is primarily studied in the context of pain management and pharmacokinetics, as its presence in biological samples can indicate tramadol use and metabolism.
The synthesis of N-Desmethyltramadol typically involves the metabolic conversion of tramadol via enzymatic pathways, particularly through cytochrome P450 enzymes. The primary method for studying its synthesis in laboratory settings includes:
For analytical purposes, methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to quantify N-desmethyltramadol levels in biological fluids. These techniques require careful sample preparation to ensure accurate detection and quantification.
N-Desmethyltramadol has a complex molecular structure characterized by:
N-Desmethyltramadol primarily undergoes further metabolic transformations. Key reactions include:
These reactions are facilitated by various enzymes, notably UDP-glucuronosyltransferases. The metabolic pathways can be influenced by genetic factors and co-administered drugs that affect enzyme activity.
N-Desmethyltramadol exhibits analgesic properties primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. It also has an affinity for serotonin and norepinephrine reuptake inhibition, contributing to its pain-relieving effects.
N-Desmethyltramadol is mainly used in pharmacokinetic studies to understand tramadol metabolism better. It serves as a biomarker for monitoring tramadol use in clinical settings, particularly for patients undergoing pain management therapies. Additionally, it is investigated for its potential role in understanding opioid dependence and withdrawal phenomena due to its active properties.
N-Desmethyltramadol (systematic name: 1-(3-Methoxyphenyl)-2-[(methylamino)methyl]cyclohexanol) is a primary metabolite of the analgesic tramadol. Its molecular formula is C₁₅H₂₃NO₂, with an average molecular mass of 249.35 g/mol and a monoisotopic mass of 249.17288 Da [2] [3]. The structure comprises a cyclohexanol ring bonded to a 3-methoxyphenyl group at position 1 and an N-methylaminomethyl group at position 2.
The molecule contains two chiral centers (at C1 and C2 of the cyclohexane ring), generating four potential stereoisomers. The pharmacologically relevant form is the (1R,2R)-enantiomer, confirmed by the IUPAC name (1R,2R)-1-(3-methoxyphenyl)-2-[(methylamino)methyl]cyclohexan-1-ol [3]. Stereochemistry critically influences receptor binding; the (1R,2R)-configuration optimizes interaction with biological targets, though detailed affinity studies for all isomers remain limited compared to the parent drug tramadol.
Table 1: Stereoisomers of N-Desmethyltramadol
Stereochemical Designation | Canonical SMILES | Pharmacological Significance |
---|---|---|
(1R,2R) | CNC[C@@H]1CCCC[C@]1(O)C1=CC(OC)=CC=C1 | Most studied metabolite form |
(1S,2S) | CNC[C@H]1CCCC[C@@]1(O)C1=CC(OC)=CC=C1 | Less characterized |
(1R,2S) | CNC[C@@H]1CCCC[C@@]1(O)C1=CC(OC)=CC=C1 | Undefined activity |
(1S,2R) | CNC[C@H]1CCCC[C@]1(O)C1=CC(OC)=CC=C1 | Undefined activity |
Solubility and Partitioning: N-Desmethyltramadol is a basic compound (pKa of the amine group ~9.89) [4]. Predicted water solubility is 0.25 mg/mL (log P = 2.55), indicating moderate lipophilicity favorable for membrane permeability but lower than tramadol (log P ~2.9) [3] [4]. Its low solubility classifies it under BCS Class II/IV.
Stability: The compound exhibits sensitivity to oxidative conditions due to the phenolic ether and secondary amine groups. While specific degradation studies are limited, its metabolic precursor (tramadol) shows stability under physiological pH, suggesting similar robustness for the desmethyl metabolite under standard storage [3].
Crystallography: No publicly available single-crystal X-ray diffraction data exists for N-Desmethyltramadol. However, mass spectrometry confirms its monoisotopic mass (249.172879 Da) [2], and predicted spatial parameters include:
Table 2: Key Physicochemical Properties
Property | Value | Prediction Method |
---|---|---|
Molecular Weight | 249.35 g/mol | Experimental [2] |
log P (Partition Coefficient) | 2.55 | ALOGPS [4] |
Water Solubility | 0.25 mg/mL | ALOGPS [3] |
pKa (Strongest Acidic) | 13.8 | ChemAxon [3] |
pKa (Strongest Basic) | 9.89 | ChemAxon [3] |
Polar Surface Area | 41.49 Ų | ChemAxon [4] |
N-Desmethyltramadol is one of two major tramadol metabolites, differing structurally and functionally from both the parent drug and the active O-desmethyl metabolite (ODT, or desmetramadol).
Structural Comparison to Tramadol:Tramadol (C₁₆H₂₅NO₂) possesses an N,O-dimethylated amine group. N-Desmethyltramadol results from the loss of one N-methyl group via CYP3A4/CYP2B6-mediated demethylation, forming a secondary amine [3] [8]. This modification reduces steric bulk and increases polarity compared to tramadol.
Comparison to O-Desmethyltramadol (ODT/Desmetramadol):ODT (C₁₅H₂₃NO₂) is isomeric with N-Desmethyltramadol but arises from CYP2D6-mediated O-demethylation. This converts the 3-methoxyphenyl group to a 3-hydroxyphenyl (phenol), enabling high μ-opioid receptor affinity [5] [8]. In contrast, N-Desmethyltramadol retains the 3-methoxy group and is pharmacologically inactive at opioid receptors due to the modified amine [3] [5].
Table 3: Structural and Metabolic Comparison of Tramadol and Key Metabolites
Compound | Molecular Formula | Key Structural Feature | Primary Metabolic Route | Biological Activity |
---|---|---|---|---|
Tramadol | C₁₆H₂₅NO₂ | N,O-Dimethylated amine | Parent compound | Serotonin uptake inhibition |
N-Desmethyltramadol | C₁₅H₂₃NO₂ | N-Monomethylated secondary amine | CYP3A4/CYP2B6 [3] | Inactive metabolite |
O-Desmethyltramadol (ODT) | C₁₅H₂₃NO₂ | Phenol group at phenyl position 3 | CYP2D6 [5] [8] | μ-opioid agonist [5] |
N,O-Didesmethyltramadol | C₁₄H₂₁NO₂ | Phenol + secondary amine | CYP2D6 on N-Desmethyltramadol [5] | Moderate μ-opioid affinity [6] |
Conformational Implications:The O-demethylation in ODT allows hydrogen bonding with the opioid receptor's aspartate residue (e.g., D³·³² in μ-receptor), enhancing affinity. N-Desmethyltramadol’s retained methoxy group prevents this interaction. Additionally, N-demethylation reduces the amine’s nucleophilicity, diminishing potential receptor interactions critical for opioid activity [5] [8].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7